4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine 4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20358755
InChI: InChI=1S/C11H12ClN3S/c12-10-9-8(14-11(13)15-10)6-4-2-1-3-5-7(6)16-9/h1-5H2,(H2,13,14,15)
SMILES:
Molecular Formula: C11H12ClN3S
Molecular Weight: 253.75 g/mol

4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine

CAS No.:

Cat. No.: VC20358755

Molecular Formula: C11H12ClN3S

Molecular Weight: 253.75 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine -

Specification

Molecular Formula C11H12ClN3S
Molecular Weight 253.75 g/mol
IUPAC Name 6-chloro-8-thia-3,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-4-amine
Standard InChI InChI=1S/C11H12ClN3S/c12-10-9-8(14-11(13)15-10)6-4-2-1-3-5-7(6)16-9/h1-5H2,(H2,13,14,15)
Standard InChI Key SCWHAFYHDCGWNN-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(CC1)SC3=C2N=C(N=C3Cl)N

Introduction

4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta thieno[3,2-D]pyrimidin-2-amine is a complex heterocyclic compound that belongs to the class of thienopyrimidines. It features a unique bicyclic structure incorporating both sulfur and nitrogen atoms, which contributes to its potential biological activity and chemical reactivity. The compound's molecular weight is reported to be approximately 238.73 g/mol, although some sources indicate a slightly higher value of 253.75 g/mol .

Synthesis Methods

The synthesis of 4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta thieno[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and purity of the synthesis.

Potential Applications

The compound's unique structural features suggest potential applications in medicinal chemistry, particularly in therapeutic areas such as oncology or neurology. Its ability to interact with biological targets like enzymes or receptors makes it a candidate for further research in drug development.

Potential Therapeutic Areas

Therapeutic AreaPotential Application
OncologyInfluence on cellular signaling pathways
NeurologyInteraction with neurological targets

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta thieno[3,2-D]pyrimidin-2-amine. For example, 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta thieno[2,3-d]pyrimidine features a different thienopyrimidine framework, while 4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine includes a quinoline moiety instead of pyrimidine.

Comparison of Similar Compounds

Compound NameUnique Features
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta thieno[2,3-d]pyrimidineDifferent thienopyrimidine framework
4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amineQuinoline moiety instead of pyrimidine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator